molecular formula C6H13NOS B13532072 2-((Methylthio)methyl)morpholine

2-((Methylthio)methyl)morpholine

Cat. No.: B13532072
M. Wt: 147.24 g/mol
InChI Key: PYPAWYORLRKCAH-UHFFFAOYSA-N
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Description

2-((Methylthio)methyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Methylthio)methyl)morpholine typically involves the reaction of morpholine with methylthiomethyl chloride under basic conditions. The reaction proceeds as follows:

    Reactants: Morpholine and methylthiomethyl chloride

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in an organic solvent like dichloromethane or toluene.

    Procedure: Morpholine is dissolved in the solvent, and the base is added to the solution. Methylthiomethyl chloride is then added dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: Equipped with efficient stirring and temperature control systems.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-((Methylthio)methyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products:

    Oxidation: Sulfoxides and sulfones

    Reduction: Morpholine derivatives without the methylthio group

    Substitution: Compounds with different functional groups replacing the methylthio group

Scientific Research Applications

2-((Methylthio)methyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-((Methylthio)methyl)morpholine exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways: It may affect cellular pathways involved in processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

2-((Methylthio)methyl)morpholine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Morpholine, thiomorpholine, and other substituted morpholines.

    Uniqueness: The presence of the methylthio group imparts distinct chemical properties, such as increased lipophilicity and potential for unique biological activities, distinguishing it from other morpholine derivatives.

Properties

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

2-(methylsulfanylmethyl)morpholine

InChI

InChI=1S/C6H13NOS/c1-9-5-6-4-7-2-3-8-6/h6-7H,2-5H2,1H3

InChI Key

PYPAWYORLRKCAH-UHFFFAOYSA-N

Canonical SMILES

CSCC1CNCCO1

Origin of Product

United States

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